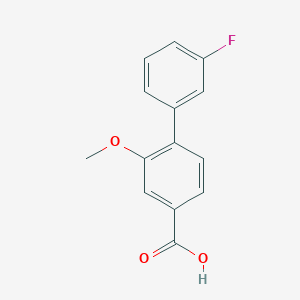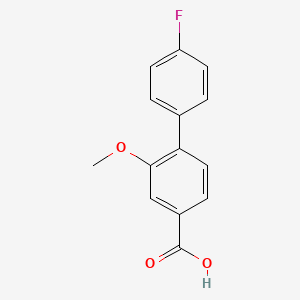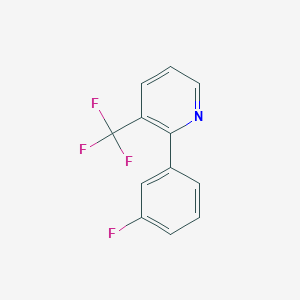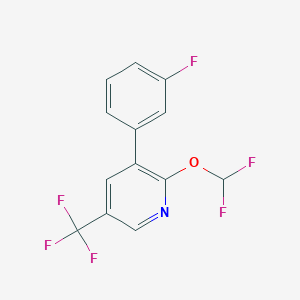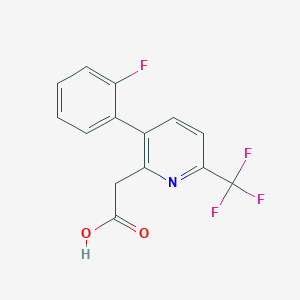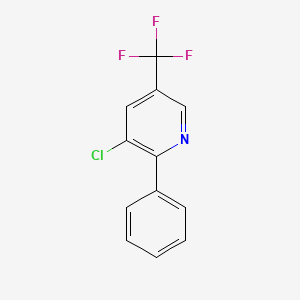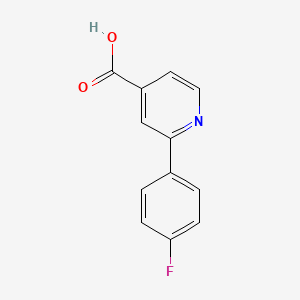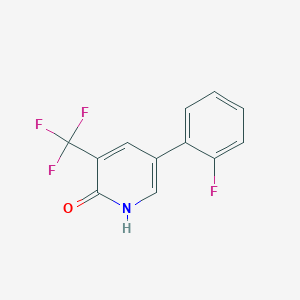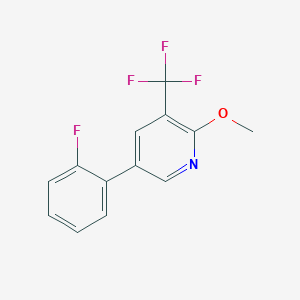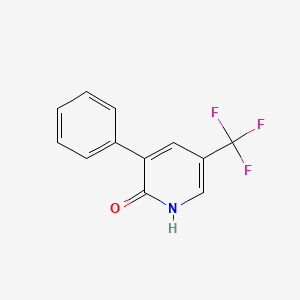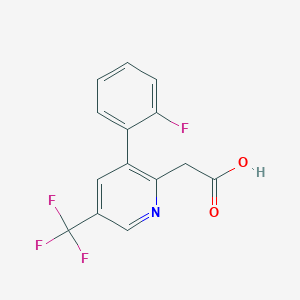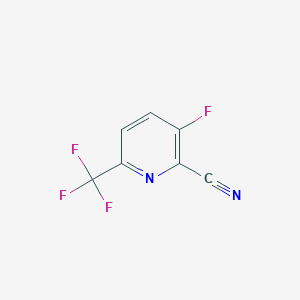
3-Fluoro-6-(trifluoromethyl)picolinonitrile
Overview
Description
3-Fluoro-6-(trifluoromethyl)picolinonitrile: is an organic compound characterized by the presence of a fluorine atom at the third position and a trifluoromethyl group at the sixth position of a picolinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-(trifluoromethyl)picolinonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a picolinonitrile scaffold. One common method includes the reaction of 3-fluoropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the third position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid can be employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
Chemistry: 3-Fluoro-6-(trifluoromethyl)picolinonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorine and trifluoromethyl groups on biological activity. It serves as a model compound in the design of enzyme inhibitors and receptor ligands.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-(trifluoromethyl)picolinonitrile and its derivatives involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)picolinonitrile
- 2-Fluoro-6-(trifluoromethyl)picolinonitrile
- 4-Fluoro-6-(trifluoromethyl)picolinonitrile
Comparison: 3-Fluoro-6-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of the fluorine and trifluoromethyl groups. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers. For example, the electronic effects of the substituents can vary, leading to differences in reaction rates and product distributions in chemical reactions.
Properties
IUPAC Name |
3-fluoro-6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQXHCGCDWBMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



